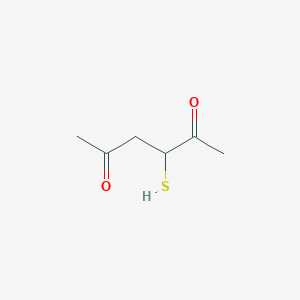

3-Mercapto-2,5-hexanedione

Description

Properties

CAS No. |

53670-54-5 |

|---|---|

Molecular Formula |

C6H10O2S |

Molecular Weight |

146.21 g/mol |

IUPAC Name |

3-sulfanylhexane-2,5-dione |

InChI |

InChI=1S/C6H10O2S/c1-4(7)3-6(9)5(2)8/h6,9H,3H2,1-2H3 |

InChI Key |

YPNPZUSZZOLTIJ-UHFFFAOYSA-N |

SMILES |

CC(=O)CC(C(=O)C)S |

Canonical SMILES |

CC(=O)CC(C(=O)C)S |

Origin of Product |

United States |

Preparation Methods

Synthesis from 2,5-Dimethylfuran via 2,5-Hexanedione Intermediate

A highly efficient and green synthetic route involves first converting 2,5-dimethylfuran into 2,5-hexanedione, which is then converted into the mercapto derivative by reaction with cysteamine hydrochloride under mild conditions.

Step 1: Formation of 2,5-Hexanedione

- Reactants: 2,5-dimethylfuran, sulfuric acid (4 mol%), water.

- Conditions: Stirring at 50 °C for 24 hours.

- Yield: Up to 95% of 2,5-hexanedione as a dark brown liquid.

- Characterization: Confirmed by 1H-NMR (signals at δ 2.61 ppm for CH2, 2.09 ppm for CH3 groups).

Step 2: Introduction of Mercapto Group

- Reactants: 2,5-hexanedione, cysteamine hydrochloride, sodium acetate trihydrate.

- Conditions: Room temperature stirring for 4 hours.

- Workup: Quenching with saturated NaHCO3 solution.

- Outcome: Formation of the mercapto-substituted product without intermediate purification.

This one-pot two-step synthesis is notable for its simplicity, high yield (>70%), and use of biosourced chemicals, making it environmentally friendly and industrially attractive.

Multi-Step Halogenation and Nucleophilic Substitution Approach

Another method involves halogenation of a precursor compound followed by nucleophilic substitution with sulfide ions and subsequent acetylation steps. Although this route is described for related mercapto acids, the principles apply to mercapto diketones as well.

Step 1: Halogenation

- Reactants: Starting compound (e.g., methacrylic acid derivative), hydrogen halide (HCl or HBr).

- Conditions: 0–100 °C, 2–12 hours.

- Purpose: Introduction of halogen substituent (Cl or Br) to facilitate nucleophilic substitution.

Step 2: Nucleophilic Substitution

- Reactants: Halogenated intermediate, sodium hydrosulfide or sodium sulfide.

- Catalysts: Cuprous iodide or other copper(I) salts; phase transfer catalysts such as tetrabutylammonium bromide.

- Solvents: Mixtures including water, tetrahydrofuran, dioxane, acetone, acetonitrile, or DMF.

- Conditions: 20–100 °C, 3–20 hours.

- Outcome: Formation of mercapto-substituted intermediate.

Step 3: Acetylation

- Reactants: Mercapto intermediate, acetyl chloride or acetic anhydride.

- Conditions: 0–80 °C, 2–12 hours.

- Solvents: Dichloromethane or water (alkaline conditions when using acetic anhydride).

This method emphasizes high yields, ease of operation, and industrial scalability due to the use of common industrial raw materials and recyclable solvents.

Comparative Data Table of Preparation Methods

| Parameter | Method A: 2,5-Dimethylfuran Route | Method B: Halogenation & Substitution Route |

|---|---|---|

| Starting Material | 2,5-Dimethylfuran | Methacrylic acid derivative or similar |

| Key Intermediate | 2,5-Hexanedione | Halogenated intermediate |

| Sulfur Source | Cysteamine hydrochloride | Sodium hydrosulfide or sodium sulfide |

| Catalysts | None (mild acid catalysis) | Cuprous iodide, tetrabutylammonium bromide (phase transfer) |

| Reaction Temperature | 50 °C (first step), RT (second step) | 20–100 °C |

| Reaction Time | 24 h (step 1), 4 h (step 2) | 2–20 h depending on step |

| Yield of 2,5-Hexanedione | ~95% | N/A |

| Yield of Mercapto Compound | >70% | Up to 92.6% (varies by example) |

| Solvents | Water, sulfuric acid | Water, THF, dioxane, acetone, acetonitrile, DMF |

| Environmental Considerations | Biosourced chemicals, mild conditions | Use of recyclable solvents, common industrial reagents |

| Industrial Suitability | High, due to simplicity and green chemistry | High, due to raw material availability and process simplicity |

Research Findings and Notes

The 2,5-dimethylfuran route offers a green and sustainable approach, utilizing biomass-derived starting materials and avoiding harsh conditions or toxic reagents.

The halogenation and substitution route, while more classical, allows fine control over reaction conditions and can be adapted for large-scale industrial production with high yields and purity.

Use of phase transfer catalysts and copper(I) catalysts significantly enhances nucleophilic substitution efficiency, reducing reaction times and improving product yields.

The acetylation step is critical for stabilizing the mercapto group and can be performed under mild conditions with common acetylating agents.

Analytical techniques such as 1H-NMR, mass spectrometry, and TLC are routinely used to monitor reaction progress and confirm product identity and purity.

Chemical Reactions Analysis

3-Mercapto-2,5-hexanedione undergoes various chemical reactions, including :

Oxidation: It can be oxidized to form disulfides or sulfonic acids.

Reduction: It can be reduced to form thiols.

Substitution: It can undergo nucleophilic substitution reactions, where the mercapto group is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Mercapto-2,5-hexanedione has a wide range of scientific research applications :

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.

Biology: It is used in the synthesis of bioactive heterocyclic compounds with potential biological activity.

Medicine: It has applications in drug synthesis, particularly in the development of pharmaceuticals with anticancer and antimicrobial properties.

Industry: It is used in the production of dyes, cosmetics, and other industrial products.

Mechanism of Action

The mechanism of action of 3-Mercapto-2,5-hexanedione involves its γ-diketone structure . It reacts with lysine residues in axonal proteins by Schiff base formation followed by cyclization to give pyrroles . Oxidation of the pyrrole residues causes cross-linking and denaturation of proteins, which perturbs axonal transport and function, leading to nerve cell damage .

Comparison with Similar Compounds

Thio-Substituted 2,5-Hexanedione Derivatives

The following table summarizes key structural analogs of 3-mercapto-2,5-hexanedione and their properties:

Functional and Structural Insights

- Thiol vs. Thioester Derivatives: The thiol group (-SH) in this compound confers a lower flavor threshold (0.5 ppm) compared to its thioester analogs (e.g., 3-thioacetyl-2,5-hexanedione), which require higher concentrations (5 ppm) to impart burnt meat notes .

- Neurotoxicity Contrasts: Unlike 2,5-hexanedione (HD), a neurotoxin that forms pyrrole adducts leading to axonopathy, this compound lacks neurotoxic effects due to its inability to undergo similar cross-linking reactions .

- Substituent Impact on Applications: Aromatic Thioesters: 3-Thiobenzoyl derivatives introduce complex flavor profiles (e.g., berry and earthy notes), expanding culinary applications . Alkyl Substituents: Methyl or dimethyl groups (e.g., 2,2-dimethyl-3,5-hexanedione) shift utility toward industrial uses, such as polymer cross-linking, due to reduced volatility and enhanced stability .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-mercapto-2,5-hexanedione, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves thiolation of 2,5-hexanedione precursors using reagents like hydrogen sulfide or mercaptoacetic acid under controlled pH (acidic or basic). For example, nucleophilic substitution at the diketone’s α-position can introduce the thiol group. Reaction optimization includes temperature control (e.g., 25–60°C) and inert atmospheres to prevent oxidation of the thiol moiety. Purity is assessed via GC-MS or HPLC, with yields influenced by stoichiometry and solvent polarity .

Q. How can researchers characterize the structural and spectroscopic properties of this compound?

- Methodological Answer : Use a combination of NMR (¹H, ¹³C) to confirm the diketone backbone and thiol group positioning. IR spectroscopy identifies S-H stretches (~2550 cm⁻¹) and carbonyl bands (~1700 cm⁻¹). Mass spectrometry (EI or ESI) validates molecular weight (e.g., m/z 146.14 for C₆H₁₀O₂S). X-ray crystallography may resolve stereochemistry if crystalline derivatives are synthesized .

Q. What are the baseline toxicity profiles of this compound in in vitro models?

- Methodological Answer : Perform cytotoxicity assays (e.g., MTT or LDH release) on cell lines (e.g., HEK293 or HepG2) at concentrations ranging from 1–100 μM. Compare results to structurally related compounds like 2,5-hexanedione, which induces apoptosis via BCL-2/BAX pathways in ovarian granulosa cells . Include positive controls (e.g., cisplatin) and validate with flow cytometry for apoptosis/necrosis markers.

Advanced Research Questions

Q. How does this compound interact with cellular proteins, and does it form covalent adducts analogous to 2,5-hexanedione-induced pyrrole crosslinking?

- Methodological Answer : Investigate adduct formation using mass spectrometry (LC-MS/MS) after incubating the compound with lysine-rich proteins (e.g., neurofilaments or albumin). Compare adduct profiles to 2,5-hexanedione, which undergoes Paal-Knorr reactions with lysine residues to form neurotoxic pyrrole derivatives. Use isotopic labeling (e.g., deuterated analogs) to track reaction kinetics .

Q. What experimental models are suitable for resolving contradictions in reported toxicological data (e.g., reproductive vs. neurotoxic effects)?

- Methodological Answer : Conduct comparative studies using in vivo models (e.g., rat testicular injury assays for reproductive toxicity and murine neurobehavioral tests for neurotoxicity). Control variables include exposure duration (acute vs. chronic) and metabolic inhibitors (e.g., CYP450 blockers) to isolate pathways. Cross-validate with in vitro metabolomics (e.g., liver microsomes) to identify bioactive metabolites .

Q. How can researchers differentiate between oxidative stress-mediated and direct protein-adduction mechanisms in this compound toxicity?

- Methodological Answer : Use antioxidants (e.g., N-acetylcysteine) in co-treatment assays to suppress ROS. Measure biomarkers like glutathione depletion, lipid peroxidation (MDA assay), and protein carbonylation. Parallel experiments with non-thiol analogs (e.g., 3-methyl-2,5-hexanedione) can isolate thiol-specific effects. Proteomic profiling (2D gels or SILAC) identifies oxidized or crosslinked proteins .

Q. What strategies mitigate data variability in quantifying this compound in biological matrices?

- Methodological Answer : Optimize extraction protocols (e.g., solid-phase extraction for serum/urine) and employ derivatization (e.g., with N-ethylmaleimide to stabilize thiol groups). Use tandem mass spectrometry (MRM mode) for sensitivity and specificity. Validate against certified reference materials and include internal standards (e.g., deuterated this compound) .

Data Interpretation and Experimental Design

Q. How should researchers address discrepancies in EC₅₀ values across studies investigating this compound’s bioactivity?

- Methodological Answer : Standardize assay conditions (cell type, passage number, exposure time) and validate compound purity via orthogonal methods (GC + NMR). Perform meta-analyses to identify confounding factors (e.g., serum content in media affecting bioavailability). Use Hill equation modeling to account for cooperative binding effects .

Q. What computational tools predict the metabolic fate of this compound, and how do they align with empirical data?

- Methodological Answer : Apply in silico platforms (e.g., ADMET Predictor or GLORYx) to simulate Phase I/II metabolism. Compare predictions to empirical LC-MS/MS data from hepatocyte incubations. Focus on sulfation, glutathione conjugation, and oxidation pathways. Validate with knockout models (e.g., GST-deficient cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.